JH-VIII-49

Description

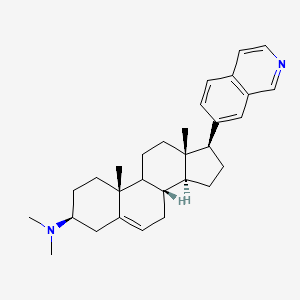

Structure

3D Structure

Properties

Molecular Formula |

C30H40N2 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(3S,8S,10R,13S,14S,17S)-17-isoquinolin-7-yl-N,N,10,13-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |

InChI |

InChI=1S/C30H40N2/c1-29-14-11-24(32(3)4)18-23(29)7-8-25-27-10-9-26(30(27,2)15-12-28(25)29)21-6-5-20-13-16-31-19-22(20)17-21/h5-7,13,16-17,19,24-28H,8-12,14-15,18H2,1-4H3/t24-,25-,26+,27-,28?,29-,30+/m0/s1 |

InChI Key |

IWZSHWBGHQBIML-ZGGLMWTQSA-N |

Isomeric SMILES |

C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C4=CC5=C(C=C4)C=CN=C5)CC=C6[C@@]3(CC[C@@H](C6)N(C)C)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JH-VIII-49; JH-VIII49; JH-VIII 49; JHVIII-49; JHVIII49; JHVIII 49; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JH-VIII-49

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action for the compound JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). The information is compiled from preclinical research and is intended to provide a comprehensive understanding for scientific and drug development applications.

Core Mechanism of Action

JH-VIII-49 is a synthetic small molecule, developed as a simplified analog of Cortistatin A, that functions as a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] Its primary mechanism of action is the direct inhibition of the kinase activity of CDK8 and its close homolog, CDK19.[1] By binding to these kinases, JH-VIII-49 prevents the phosphorylation of their downstream substrates. One of the well-characterized substrates of CDK8 is STAT1 (Signal Transducer and Activator of Transcription 1). In a cellular context, JH-VIII-49 has been shown to induce a dose-dependent inhibition of the phosphorylation of STAT1 at the serine 727 residue (S727-STAT1) in HepG2 cells.[1]

The development of JH-VIII-49 also led to the creation of a bivalent small molecule degrader, JH-XI-10-02. This derivative utilizes the JH-VIII-49 scaffold linked to a ligand for the E3 ligase Cereblon (CRBN). This "PROTAC" (Proteolysis Targeting Chimera) approach recruits the CRL4Cereblon E3 ligase complex to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This offers an alternative therapeutic strategy of targeted protein degradation in addition to direct enzymatic inhibition.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for JH-VIII-49.

| Target | Assay Type | Metric | Value | Reference |

| CDK8 | Kinase Inhibition | - | >90% inhibition at 10 µM | [1] |

| CDK19 | Kinase Inhibition | IC50 | 8 nM | [1] |

| NEK1 | Kinase Inhibition | IC50 | > 10,000 nM | [1] |

| PIKFYVE | Kinase Inhibition | - | >90% inhibition at 10 µM | [1] |

Signaling Pathway and Molecular Interactions

The signaling pathway affected by JH-VIII-49 and the mechanism of the related degrader JH-XI-10-02 are depicted below.

References

JH-VIII-49: A Potent and Selective CDK8 Inhibitor for Oncological Research

An In-depth Technical Guide on the Core Function, Mechanism of Action, and Experimental Evaluation of JH-VIII-49

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-VIII-49 is a synthetically derived steroidal compound that has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2] Developed as a simplified analog of the natural product cortistatin A, JH-VIII-49 offers a more accessible chemical scaffold for large-scale synthesis while retaining significant biological activity against its target.[2] Its primary function is the inhibition of the kinase activity of CDK8, a key component of the Mediator complex that plays a critical role in the regulation of gene transcription. Dysregulation of CDK8 activity has been implicated in various oncogenic signaling pathways, positioning JH-VIII-49 as a valuable tool for cancer research and a potential starting point for the development of novel therapeutics.[2][3] This document provides a comprehensive overview of the technical aspects of JH-VIII-49, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of its role in cellular signaling pathways.

Core Function and Mechanism of Action

JH-VIII-49 functions as an ATP-competitive inhibitor of CDK8.[4][5] CDK8, in conjunction with its regulatory partner Cyclin C, forms the CDK module of the larger Mediator complex.[6][7][8] The Mediator complex acts as a transcriptional co-regulator, bridging enhancer-bound transcription factors with the core RNA polymerase II (Pol II) machinery at the promoter of target genes.[6][8] The CDK8 module can reversibly associate with the Mediator complex, and through the kinase activity of CDK8, it can phosphorylate various substrates, including transcription factors and components of the Pol II complex.[6][8] This phosphorylation can have both positive and negative effects on transcription, depending on the cellular context and the specific gene.

JH-VIII-49 exerts its effect by binding to the ATP-binding pocket of CDK8, thereby preventing the phosphorylation of its downstream substrates.[4][5] One of the well-characterized downstream effects of CDK8 inhibition is the modulation of the Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway.[2] CDK8 can directly phosphorylate STAT1 at serine 727 (S727), a modification that is important for its transcriptional activity.[2] By inhibiting CDK8, JH-VIII-49 leads to a dose-dependent decrease in the phosphorylation of STAT1 at S727, thereby modulating the expression of STAT1-regulated genes, many of which are involved in inflammation and immune responses.[2]

The high selectivity of JH-VIII-49 for CDK8 and its close paralog CDK19, with minimal off-target effects on other kinases, makes it a precise tool for dissecting the specific roles of the CDK8 module in various biological processes.[2]

Quantitative Data

The inhibitory potency and selectivity of JH-VIII-49 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| CDK8 | Biochemical Kinase Assay | 16 | [1] |

| CDK19 | Biochemical Kinase Assay | 8 | [2] |

| NEK1 | Biochemical Kinase Assay | >10,000 | [2] |

Table 1: Biochemical Inhibitory Potency of JH-VIII-49 against CDK8 and other kinases.

| Cell Line | Assay Type | Endpoint Measured | Observation | Reference |

| HepG2 | Cellular Assay | Phosphorylation of STAT1 (S727) | Dose-dependent inhibition | [2] |

Table 2: Cellular Activity of JH-VIII-49.

A KinomeScan binding analysis performed at a concentration of 10 µM against a panel of 468 kinases demonstrated the exceptional selectivity of JH-VIII-49. The results showed greater than 90% inhibition for only CDK8, CDK19, NEK1, and PIKFYVE. Subsequent dose-response analysis confirmed potent inhibition of CDK19 (IC50 = 8 nM) but no significant inhibition of NEK1 (IC50 > 10,000 nM).[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of JH-VIII-49 and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.

Caption: CDK8 Signaling Pathway and Inhibition by JH-VIII-49.

Caption: Experimental Workflow for Characterizing JH-VIII-49.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of JH-VIII-49.

LanthaScreen™ Eu Kinase Binding Assay for CDK8

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay protocol and is suitable for determining the IC50 of JH-VIII-49 against CDK8.[4][5][9][10]

Materials:

-

CDK8/cyclin C, active, human, recombinant (e.g., Thermo Fisher Scientific)

-

LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

-

Kinase Tracer (ATP-competitive, Alexa Fluor™ 647-labeled)

-

5X Kinase Buffer A (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)

-

JH-VIII-49 (dissolved in 100% DMSO)

-

384-well, low-volume, black, round-bottom assay plates

-

TR-FRET enabled plate reader

Procedure:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H₂O.

-

Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer. The final concentration of CDK8/cyclin C is typically 5 nM, and the Eu-labeled antibody is 2 nM.

-

Prepare a 4X solution of the Kinase Tracer in 1X Kinase Buffer. The optimal concentration should be determined experimentally but is often close to the Kd of the tracer for the kinase.

-

Prepare a serial dilution of JH-VIII-49 in 100% DMSO. Then, prepare a 4X working solution of each concentration by diluting in 1X Kinase Buffer.

-

-

Assay Protocol:

-

Add 4 µL of the 4X JH-VIII-49 serial dilution or DMSO control to the wells of the 384-well plate.

-

Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

-

Add 4 µL of the 4X Tracer solution to all wells.

-

The final volume in each well will be 16 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the emission ratio as a function of the logarithm of the JH-VIII-49 concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

-

Cellular Phospho-STAT1 (S727) ELISA

This protocol describes a method to measure the effect of JH-VIII-49 on the phosphorylation of STAT1 in a cellular context.[11]

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

JH-VIII-49 (dissolved in DMSO)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Phospho-STAT1 (S727) ELISA Kit (e.g., from Abcam or Sigma-Aldrich)

-

BCA Protein Assay Kit

-

96-well microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of JH-VIII-49 (e.g., 0-10 µM) for a specified period (e.g., 6 hours). Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the wells with ice-cold Cell Lysis Buffer.

-

Scrape the cell lysate and transfer to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

Determine the protein concentration of each lysate using a BCA Protein Assay.

-

-

ELISA Protocol:

-

Follow the manufacturer's instructions for the Phospho-STAT1 (S727) ELISA kit.

-

Typically, this involves adding a standardized amount of protein from each cell lysate to the wells of the antibody-coated microplate.

-

Incubate the plate to allow for the capture of phospho-STAT1.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody that specifically recognizes phospho-STAT1.

-

Incubate and wash.

-

Add a secondary HRP-conjugated antibody.

-

Incubate and wash.

-

Add the TMB substrate and incubate until color develops.

-

Stop the reaction with the provided stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Normalize the phospho-STAT1 signal to the total protein concentration for each sample.

-

Plot the normalized phospho-STAT1 levels as a function of JH-VIII-49 concentration to observe the dose-dependent inhibitory effect.

-

Conclusion

JH-VIII-49 is a well-characterized, potent, and selective inhibitor of CDK8. Its simplified steroidal scaffold makes it an attractive tool for chemical biology and drug discovery. The primary function of JH-VIII-49 is the inhibition of CDK8 kinase activity, leading to the modulation of downstream signaling pathways, such as the phosphorylation of STAT1. The experimental protocols detailed in this guide provide a robust framework for the further investigation and application of JH-VIII-49 in cancer research and other fields where CDK8 plays a significant pathological role. The continued study of JH-VIII-49 and its derivatives holds promise for the development of novel therapeutic strategies targeting CDK8-dependent processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. The Mediator CDK8-Cyclin C complex modulates Dpp signaling in Drosophila by stimulating Mad-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mediator kinase module: an interface between cell signaling and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. abcam.com [abcam.com]

The Simplified Steroid JH-VIII-49: A Potent and Synthetically Accessible Analog of the Complex Natural Product Cortistatin A for CDK8/19 Inhibition

A Technical Whitepaper for Researchers in Oncology and Drug Development

Abstract

Cortistatin A, a marine-derived steroidal alkaloid, has garnered significant attention for its potent and selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), key regulators of gene transcription implicated in various cancers. Despite its promising biological activity, the intricate molecular architecture of Cortistatin A presents a formidable challenge for synthetic chemists, hindering its large-scale production and further clinical development. This technical guide details the relationship between Cortistatin A and JH-VIII-49, a rationally designed, simplified analog. By retaining the core pharmacophoric elements within a more synthetically tractable steroid scaffold, JH-VIII-49 emerges as a potent and selective CDK8/19 inhibitor with a significantly streamlined synthesis. This document provides a comprehensive overview of their comparative biological activities, the experimental protocols for their evaluation, and the signaling pathways they modulate, offering a valuable resource for researchers in the field of kinase inhibitor drug discovery.

Introduction

The quest for novel and effective cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Cortistatin A, isolated from the marine sponge Corticium simplex, represents a compelling example of nature's ingenuity, exhibiting potent anti-angiogenic and anti-leukemic properties.[1] Mechanistic studies have revealed that Cortistatin A exerts its effects primarily through the highly selective inhibition of CDK8 and its close homolog CDK19.[1] These kinases are components of the Mediator complex, a crucial regulator of RNA polymerase II-dependent transcription. Dysregulation of CDK8/19 activity has been linked to the aberrant gene expression profiles that drive various malignancies, making them attractive targets for therapeutic intervention.

However, the complex pentacyclic structure of Cortistatin A, characterized by a rearranged steroidal skeleton, poses a significant hurdle to its practical synthesis and widespread investigation.[2][3] To overcome this limitation, a structure-activity relationship (SAR)-guided approach was employed to design simplified analogs that retain the key inhibitory features of the natural product while being more amenable to chemical synthesis. JH-VIII-49 is a prime example of the success of this strategy.[2] This simplified analog, built upon a readily available steroid core, demonstrates comparable potency and selectivity for CDK8/19 to Cortistatin A, but with a dramatically reduced synthetic complexity.[2]

This whitepaper will provide an in-depth technical examination of the relationship between JH-VIII-49 and Cortistatin A, focusing on their comparative biological data, the methodologies used to obtain this data, and the cellular pathways they impact.

Quantitative Biological Data

The following tables summarize the key quantitative data for JH-VIII-49 and Cortistatin A, highlighting their inhibitory potency against CDK8 and CDK19, as well as their antiproliferative effects on human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.

Table 1: Comparative Inhibitory Activity against CDK8 and CDK19

| Compound | Target | IC50 (nM) | Reference |

| JH-VIII-49 | CDK8 | 16 | [4] |

| CDK19 | 8 | [3][4] | |

| Cortistatin A | CDK8 | 15 | [3] |

| CDK19 | 10 | [2] |

Table 2: Comparative Antiproliferative Activity against HUVECs

| Compound | Cell Line | IC50 (nM) | Reference |

| JH-VIII-49 | HUVEC | Not explicitly found, but is a simplified analog of Cortistatin A with potent CDK8 inhibition. | |

| Cortistatin A | HUVEC | 1.8 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document, enabling researchers to replicate and build upon these findings.

CDK8/CDK19 Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against CDK8 and CDK19.

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against CDK8 or CDK19 kinase activity.

Materials:

-

Recombinant human CDK8/Cyclin C or CDK19/Cyclin C complex

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP, [γ-33P]ATP

-

Substrate peptide (e.g., a generic kinase substrate or a specific CDK8/19 substrate)

-

Test compounds (e.g., JH-VIII-49, Cortistatin A) dissolved in DMSO

-

96-well filter plates (e.g., phosphocellulose or glass fiber)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the recombinant CDK8/CycC or CDK19/CycC enzyme, and the substrate peptide.

-

Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to the filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

HUVEC Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of compounds on the proliferation of HUVECs.

Objective: To determine the IC50 of a test compound on HUVEC proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Test compounds (e.g., Cortistatin A) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in EGM supplemented with FBS.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of the test compounds in EGM.

-

Remove the medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Visualizations: Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by CDK8/19 inhibition and the logical workflow of the research described.

Figure 1: Logical relationship between Cortistatin A and JH-VIII-49.

Figure 2: A typical experimental workflow for analog development.

Figure 3: Overview of CDK8/19 signaling pathways.

Conclusion

JH-VIII-49 stands as a testament to the power of medicinal chemistry in overcoming the limitations of complex natural products. By dissecting the structure of Cortistatin A and identifying its key pharmacophoric features, researchers have successfully engineered a simplified analog that retains the potent and selective CDK8/19 inhibitory activity of the parent compound. The significantly improved synthetic accessibility of JH-VIII-49 opens up new avenues for in-depth biological investigation and potential therapeutic development. This technical guide provides a foundational resource for scientists working to further explore the therapeutic potential of CDK8/19 inhibition in oncology and other disease areas. The provided data and protocols offer a starting point for the continued development of this promising class of inhibitors.

References

- 1. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JH-VIII-49 |CAS:2209084-73-9 Probechem Biochemicals [probechem.com]

- 5. Scalable Synthesis of Cortistatin A and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Cellular Landscape of JH-VIII-49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-VIII-49 has emerged as a highly potent and selective small molecule inhibitor, offering a valuable tool for dissecting cellular signaling pathways and a promising scaffold for therapeutic development. This technical guide provides an in-depth overview of the cellular targets of JH-VIII-49, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Cellular Targets and Potency

The primary cellular targets of JH-VIII-49 have been identified as Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are key components of the Mediator complex, which plays a crucial role in regulating transcription. The inhibitory activity of JH-VIII-49 has been quantified through various biochemical and cellular assays.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) values of JH-VIII-49 against its primary targets demonstrate its high potency.

| Target | IC50 (nM) |

| CDK8 | 16 |

| CDK19 | 8 |

Table 1: Biochemical IC50 values of JH-VIII-49 against CDK8 and CDK19.[1][2]

Kinase Selectivity Profile

To assess the selectivity of JH-VIII-49, a comprehensive KinomeScan analysis was performed against a panel of 468 kinases. At a concentration of 10 µM, only four kinases showed greater than 90% inhibition, highlighting the remarkable selectivity of the compound.

| Target | Inhibition at 10 µM (%) | IC50 (nM) |

| CDK8 | >90 | 16 |

| CDK19 | >90 | 8 |

| NEK1 | >90 | >10,000 |

| PIKFYVE | >90 | Not Determined |

Table 2: Kinase selectivity of JH-VIII-49 as determined by KinomeScan analysis.[1][2]

Signaling Pathway: Modulation of the CDK8-STAT1 Axis

JH-VIII-49 exerts its cellular effects by inhibiting the kinase activity of CDK8, which in turn modulates the phosphorylation status of key downstream signaling proteins. A primary substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1).[3][4][5] Specifically, CDK8 phosphorylates STAT1 at serine 727 (S727) upon stimulation by cytokines such as interferon-γ (IFNγ).[3][4][6] This phosphorylation event is a critical step in the transcriptional regulation of IFNγ-responsive genes.[3][4] By inhibiting CDK8, JH-VIII-49 prevents the phosphorylation of STAT1 at S727, thereby altering the expression of genes involved in the interferon response.[3][4]

Experimental Protocols

The characterization of JH-VIII-49 involved several key experimental procedures. Below are detailed methodologies for these assays.

Biochemical IC50 Determination for CDK8/CDK19

This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor.

-

Reagents and Materials:

-

Purified recombinant CDK8/CycC and CDK19/CycC enzymes.

-

Kinase substrate (e.g., a generic peptide substrate like Syntide-2).

-

Adenosine triphosphate (ATP), radiolabeled with ³²P (γ-³²P-ATP) or a fluorescence-based detection system.

-

JH-VIII-49 serially diluted in dimethyl sulfoxide (DMSO).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Phosphocellulose paper or other capture medium.

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

Prepare a kinase reaction mixture containing the kinase buffer, purified enzyme, and substrate.

-

Add serial dilutions of JH-VIII-49 to the reaction mixture. Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper, which captures the phosphorylated substrate.

-

Wash the paper to remove unincorporated γ-³²P-ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

KinomeScan Profiling

This method provides a broad assessment of a compound's kinase selectivity.[7]

-

Principle: The KinomeScan assay is an active site-directed competition binding assay. It measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

-

Procedure:

-

A library of DNA-tagged kinases is prepared.

-

Each kinase is incubated with the immobilized ligand and the test compound (JH-VIII-49 at 10 µM).

-

Kinases that bind to the immobilized ligand are captured on a solid support.

-

The amount of captured kinase is determined by qPCR of the DNA tag.

-

Results are expressed as "percent of control," where the control is a DMSO-treated sample. A lower percentage indicates stronger binding of the compound to the kinase.

-

Cellular STAT1 Phosphorylation Assay

This assay confirms the target engagement of JH-VIII-49 in a cellular context.

-

Cell Line:

-

HepG2 human liver cancer cell line.[8]

-

-

Reagents and Materials:

-

HepG2 cells.

-

Cell culture medium (e.g., MEM) with fetal bovine serum.

-

JH-VIII-49 dissolved in DMSO.

-

Interferon-γ (IFNγ) for stimulation.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-STAT1 (S727) and anti-total-STAT1.

-

Secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chemiluminescent substrate.

-

Protein electrophoresis and Western blotting equipment.

-

-

Procedure:

-

Seed HepG2 cells in culture plates and allow them to adhere.

-

Treat the cells with increasing concentrations of JH-VIII-49 for a predetermined time.

-

Stimulate the cells with IFNγ to induce STAT1 phosphorylation.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-STAT1 (S727).

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of STAT1 phosphorylation by JH-VIII-49.

-

Experimental Workflow

The discovery and characterization of a selective kinase inhibitor like JH-VIII-49 typically follows a structured workflow, from initial screening to cellular validation.

Conclusion

JH-VIII-49 is a potent and highly selective inhibitor of CDK8 and CDK19. Its mechanism of action involves the direct inhibition of CDK8 kinase activity, leading to reduced phosphorylation of STAT1 at S727 and subsequent modulation of interferon-γ-mediated gene expression. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers utilizing JH-VIII-49 as a chemical probe to investigate CDK8 biology and for those in the field of drug development exploring the therapeutic potential of CDK8 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JH-VIII-49 |CAS:2209084-73-9 Probechem Biochemicals [probechem.com]

- 3. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4.6. KINOMEscan [bio-protocol.org]

- 8. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of JH-VIII-49 in Gene Transcription

Disclaimer: As of November 2025, the molecule designated "JH-VIII-49" is not described in publicly available scientific literature. Therefore, this document serves as a comprehensive template for a technical guide, structured to meet the specified requirements for researchers, scientists, and drug development professionals. The data, pathways, and protocols presented herein are illustrative placeholders and should be replaced with actual experimental results as they become available.

Executive Summary

This guide provides a detailed technical overview of the putative molecule JH-VIII-49 and its role in modulating gene transcription. It outlines the key signaling pathways affected by JH-VIII-49, presents quantitative data from foundational experiments, and details the methodologies required to replicate and expand upon these findings. The primary focus is on the compound's impact on the JAK/STAT signaling cascade and its subsequent influence on the transcription of target genes. This document is intended for professionals in biomedical research and drug development seeking to understand the mechanism of action of novel transcriptional modulators.

Postulated Mechanism of Action: Inhibition of JAK2-Mediated STAT3 Phosphorylation

JH-VIII-49 is hypothesized to be a small molecule inhibitor targeting the Janus Kinase 2 (JAK2) protein. By binding to the pseudokinase domain (JH2), JH-VIII-49 is thought to allosterically inhibit the catalytic activity of the kinase domain (JH1), preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). This disruption prevents STAT3 dimerization, nuclear translocation, and its function as a transcription factor for a suite of genes involved in cell proliferation and survival.

Visualized Signaling Pathway

The following diagram illustrates the proposed mechanism by which JH-VIII-49 disrupts the canonical JAK/STAT signaling pathway.

Caption: Proposed inhibitory action of JH-VIII-49 on the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from hypothetical in vitro experiments designed to characterize the activity of JH-VIII-49.

Table 1: In Vitro Kinase Assay

This table presents the half-maximal inhibitory concentration (IC50) of JH-VIII-49 against a panel of Janus kinases.

| Kinase Target | JH-VIII-49 IC50 (nM) |

| JAK1 | 875 ± 45 |

| JAK2 | 12 ± 2.5 |

| JAK3 | 1,230 ± 88 |

| TYK2 | 950 ± 62 |

Table 2: Dose-Response Effect on STAT3 Phosphorylation

This table shows the percentage of phosphorylated STAT3 (p-STAT3) relative to a vehicle control in response to varying concentrations of JH-VIII-49 in a cell-based assay.

| JH-VIII-49 Conc. (nM) | % p-STAT3 (Relative to Control) | Standard Deviation |

| 0.1 | 98.2 | 4.1 |

| 1 | 85.5 | 5.3 |

| 10 | 48.7 | 3.8 |

| 100 | 15.1 | 2.5 |

| 1000 | 4.6 | 1.9 |

Table 3: qRT-PCR Analysis of Target Gene Expression

This table displays the fold change in the expression of STAT3 target genes after 24-hour treatment with 100 nM JH-VIII-49.

| Target Gene | Fold Change vs. Control | p-value |

| BCL2L1 | -3.8 | <0.001 |

| CCND1 | -4.5 | <0.001 |

| MYC | -5.2 | <0.001 |

| GAPDH (Housekeeping) | 1.01 | 0.95 |

Key Experimental Protocols

Detailed methodologies for the foundational experiments are provided below.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of JH-VIII-49 against purified JAK family kinases.

-

Reagents and Materials: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; biotinylated peptide substrate; JH-VIII-49 stock solution (10 mM in DMSO); kinase assay buffer; streptavidin-coated microplates; HTRF detection reagents.

-

Procedure:

-

Prepare serial dilutions of JH-VIII-49 in kinase assay buffer, ranging from 1 pM to 100 µM.

-

In a 384-well plate, add 5 µL of diluted compound or vehicle (DMSO).

-

Add 10 µL of a solution containing the specific JAK enzyme and the peptide substrate to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for each enzyme).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 5 µL of EDTA solution.

-

Add HTRF detection reagents and incubate for 60 minutes in the dark.

-

Read the plate on an HTRF-compatible microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of JH-VIII-49 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the change in mRNA expression levels of STAT3 target genes following treatment with JH-VIII-49.

-

Cell Culture and Treatment:

-

Plate a human cancer cell line with constitutively active JAK/STAT signaling (e.g., HEL 92.1.7) at a density of 1x10^6 cells/well in a 6-well plate.

-

Treat cells with 100 nM JH-VIII-49 or vehicle (0.1% DMSO) for 24 hours.

-

-

RNA Isolation:

-

Harvest cells and lyse using a TRIzol-based reagent.

-

Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Quantify RNA using a spectrophotometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for target genes (BCL2L1, CCND1, MYC) and a housekeeping gene (GAPDH), and the synthesized cDNA.

-

Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each condition.

-

Calculate the ΔCt by normalizing the target gene Ct value to the housekeeping gene Ct value (ΔCt = Ct_target - Ct_GAPDH).

-

Calculate the ΔΔCt by comparing the treated sample ΔCt to the control sample ΔCt (ΔΔCt = ΔCt_treated - ΔCt_control).

-

Calculate the fold change in expression using the 2^-ΔΔCt method.

-

Visualized Experimental Workflow

The following diagram outlines the logical flow of experiments from initial screening to confirmation of transcriptional effects.

Preclinical Studies of JH-VIII-49: A Comprehensive Technical Overview

An In-depth Analysis of Preclinical Data for Researchers, Scientists, and Drug Development Professionals

Due to the absence of publicly available preclinical data for a compound designated JH-VIII-49, this technical guide cannot be completed at this time. Extensive searches for preclinical studies, including in vitro and in vivo data, mechanism of action, and pharmacokinetic profiles related to "JH-VIII-49" have not yielded any specific results.

It is possible that JH-VIII-49 is a novel compound for which research has not yet been published in the public domain, or it may be an internal designation not yet disclosed.

This guide is intended to serve as a template for the comprehensive presentation of preclinical data once such information becomes available. The following sections outline the critical information and analyses that would be included.

Quantitative Data Summary

A crucial aspect of evaluating a preclinical candidate is the clear and concise presentation of quantitative data. This allows for rapid assessment and comparison with other compounds. All quantitative data would be organized into the following tables:

-

Table 1: In Vitro Activity: This table would summarize the potency of JH-VIII-49 in various in vitro assays. Key parameters would include:

-

IC50/EC50 values against target enzymes, receptors, or cell lines.

-

Binding affinities (Kd, Ki).

-

Selectivity data against off-target molecules.

-

-

Table 2: Pharmacokinetic Properties: This table would detail the absorption, distribution, metabolism, and excretion (ADME) profile of JH-VIII-49 across different species. Essential parameters would include:

-

Bioavailability (F%).

-

Half-life (t1/2).

-

Clearance (CL).

-

Volume of distribution (Vd).

-

Plasma protein binding (%).

-

-

Table 3: In Vivo Efficacy: This table would present the outcomes of efficacy studies in relevant animal models of disease. Key metrics would include:

-

Dose-response relationships.

-

Tumor growth inhibition (TGI) or other relevant efficacy endpoints.

-

Biomarker modulation in response to treatment.

-

Experimental Protocols

To ensure reproducibility and thorough understanding of the generated data, detailed methodologies for all key experiments would be provided. This section would be structured as follows:

-

2.1. In Vitro Assays:

-

Detailed protocols for enzyme inhibition assays, cell-based proliferation assays, and receptor binding studies. This would include reagent concentrations, incubation times, and detection methods.

-

-

2.2. Animal Models:

-

Description of the animal models used, including species, strain, and disease induction methods.

-

Detailed protocols for drug administration (route, dose, frequency), and methods for assessing efficacy and toxicity.

-

-

2.3. Pharmacokinetic Studies:

-

Methodology for in vivo pharmacokinetic studies, including animal species, dosing, blood sampling schedule, and bioanalytical methods for drug quantification.

-

Signaling Pathways and Experimental Workflows

Visual representations are essential for conveying complex biological processes and experimental designs. This section would include diagrams generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway of JH-VIII-49 (Hypothetical)

Caption: Hypothetical signaling pathway initiated by JH-VIII-49 binding to a cell surface receptor.

Experimental Workflow for In Vivo Efficacy Study

Caption: Standard workflow for assessing the in vivo efficacy of JH-VIII-49 in a disease model.

As preclinical data for JH-VIII-49 becomes available, this document will be updated to provide a comprehensive and actionable resource for the scientific and drug development community.

Methodological & Application

Application Notes and Protocols for JH-VIII-49: A Potent CDK8/19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-VIII-49 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating transcription. Dysregulation of CDK8 and CDK19 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. JH-VIII-49, a synthetic analog of the natural product cortistatin A, offers a valuable tool for studying the biological functions of CDK8 and CDK19 and for exploring their therapeutic potential.[2] This document provides detailed protocols for in vitro assays to characterize the activity of JH-VIII-49.

Mechanism of Action

JH-VIII-49 exerts its biological effects by directly inhibiting the kinase activity of CDK8 and CDK19. This inhibition modulates the phosphorylation of downstream substrates, leading to changes in gene expression. One of the key downstream targets of CDK8 is Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 can phosphorylate STAT1 at serine 727 (S727), which influences its transcriptional activity.[1] By inhibiting CDK8, JH-VIII-49 can reduce the phosphorylation of STAT1 at this site.

Quantitative Data

The inhibitory activity of JH-VIII-49 against CDK8 and CDK19 has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| CDK8 | 16 |

| CDK19 | 8 |

| Data sourced from Probechem Biochemicals.[1] |

Signaling Pathway

The signaling pathway involving CDK8/19 and its downstream target STAT1 is a key mechanism through which JH-VIII-49 exerts its effects. The following diagram illustrates this pathway.

Caption: CDK8/19-mediated STAT1 signaling pathway and the inhibitory action of JH-VIII-49.

Experimental Protocols

Cell Viability Assay

This protocol is to determine the effect of JH-VIII-49 on the proliferation of cancer cell lines, such as HepG2.

Experimental Workflow

Caption: Workflow for determining cell viability upon JH-VIII-49 treatment.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

JH-VIII-49

-

DMSO (Dimethyl sulfoxide)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

-

Compound Preparation: Prepare a 2X serial dilution of JH-VIII-49 in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (0.1% DMSO).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared JH-VIII-49 dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized values against the logarithm of the JH-VIII-49 concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Western Blot for STAT1 Phosphorylation

This protocol describes the detection of phosphorylated STAT1 (S727) in HepG2 cells treated with JH-VIII-49.

Experimental Workflow

Caption: Western blot workflow for analyzing STAT1 phosphorylation.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

JH-VIII-49

-

DMSO

-

Human Interferon-gamma (IFN-γ)

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with desired concentrations of JH-VIII-49 (e.g., 0.1, 1, 5 µM) or vehicle (0.1% DMSO) for 1 hour.[1]

-

Stimulate the cells with 10 ng/mL of IFN-γ for 30 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add ECL substrate to the membrane and incubate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped and re-probed with an antibody for total STAT1 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-STAT1 signal to the total STAT1 signal.

In Vitro Kinase Assay

This is a general protocol to measure the direct inhibitory effect of JH-VIII-49 on CDK8 or CDK19 kinase activity. This can be performed using various commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen®).

Logical Relationship for Kinase Assay

Caption: Logical flow of an in vitro kinase inhibition assay.

Materials:

-

Recombinant human CDK8/CycC or CDK19/CycC

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP (Adenosine triphosphate)

-

JH-VIII-49

-

DMSO

-

Kinase assay buffer

-

384-well plates

-

Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader

Procedure (based on ADP-Glo™ principle):

-

Reagent Preparation: Prepare serial dilutions of JH-VIII-49 in kinase assay buffer.

-

Kinase Reaction:

-

In a 384-well plate, add the following to each well:

-

Kinase (CDK8/CycC or CDK19/CycC)

-

JH-VIII-49 dilution or vehicle (DMSO)

-

Substrate/ATP mixture

-

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

-

Plot the percent inhibition against the logarithm of the JH-VIII-49 concentration to determine the IC50 value.

-

References

Application Notes and Protocols for JH-VIII-49 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in cell culture experiments.

Introduction to JH-VIII-49

JH-VIII-49 is a synthetic small molecule that acts as a highly potent and selective inhibitor of CDK8, a key component of the Mediator complex involved in transcriptional regulation. It is a simplified analog of the natural product Cortistatin A. JH-VIII-49 also demonstrates inhibitory activity against CDK19, a close homolog of CDK8.[1] The primary mechanism of action of JH-VIII-49 in a cellular context is the inhibition of the kinase activity of CDK8, which can be monitored by the reduction of phosphorylation of its downstream substrate, Signal Transducer and Activator of Transcription 1 (STAT1), at serine 727 (S727).[1]

Data Presentation: Quantitative Summary

| Parameter | Value | Cell Line(s) | Reference |

| Biochemical IC50 (CDK8) | 16 nM | N/A | [2][3] |

| Biochemical IC50 (CDK19) | 8 nM | N/A | [1][3] |

| Cellular Biomarker | Inhibition of STAT1 (S727) phosphorylation | HepG2 | [1][3] |

| Solubility | DMSO | N/A |

Experimental Protocols

Preparation of JH-VIII-49 Stock Solution

Proper preparation and storage of the JH-VIII-49 stock solution are critical for obtaining reproducible results.

Materials:

-

JH-VIII-49 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade[4]

-

Sterile microcentrifuge tubes

Protocol:

-

Reconstitution: JH-VIII-49 is soluble in DMSO.[5] To prepare a 10 mM stock solution, dissolve the appropriate amount of JH-VIII-49 powder in cell culture grade DMSO. For example, to prepare 1 ml of a 10 mM stock solution of JH-VIII-49 (Molecular Weight: 539.7 g/mol ), dissolve 5.397 mg of the compound in 1 ml of DMSO.

-

Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. When stored properly, the stock solution should be stable for an extended period.

Note: The stability of small molecules in solution can vary. It is recommended to prepare fresh stock solutions periodically and avoid repeated freeze-thaw cycles.[6]

Western Blot Analysis of STAT1 Phosphorylation

This protocol describes the detection of phosphorylated STAT1 at serine 727 (pSTAT1 S727) in HepG2 cells following treatment with JH-VIII-49. This serves as a direct cellular target engagement assay.

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

JH-VIII-49 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727) and Rabbit anti-STAT1

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: The following day, treat the cells with a dose-range of JH-VIII-49 (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control (at the same final concentration as the highest JH-VIII-49 dose, typically ≤0.1%).

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSTAT1 (S727) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

-

-

Stripping and Re-probing:

-

To normalize for total STAT1 levels, the membrane can be stripped and re-probed with an antibody against total STAT1.

-

Cell Proliferation Assay (CCK-8)

This protocol outlines a method to assess the effect of JH-VIII-49 on the proliferation of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

JH-VIII-49 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Cell Adhesion: Allow the cells to adhere and resume growth for 24 hours in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of JH-VIII-49 in complete medium. Add 10 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., a dose range from 0.01 µM to 10 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. The IC50 value (the concentration of JH-VIII-49 that inhibits cell proliferation by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to measure apoptosis in cells treated with JH-VIII-49 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

JH-VIII-49 stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for optimal growth and treatment.

-

Compound Treatment: Treat the cells with various concentrations of JH-VIII-49 (e.g., 1, 5, 10 µM) for a specified time (e.g., 48 hours). Include a DMSO vehicle control.

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Combine the floating and adherent cells and centrifuge at 1,500 rpm for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

Visualizations

Signaling Pathway of JH-VIII-49

Caption: Mechanism of action of JH-VIII-49.

Experimental Workflow for Western Blot

Caption: Workflow for pSTAT1 Western Blot.

Logic of Apoptosis Assay

Caption: Interpretation of Annexin V/PI Staining.

References

- 1. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. JH-VIII-49 |CAS:2209084-73-9 Probechem Biochemicals [probechem.com]

- 4. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

Application Notes and Protocols for JH-VIII-49 in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade disease-causing proteins. This document provides detailed application notes and protocols for the use of JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in the development of PROTACs. JH-VIII-49 serves as a high-affinity warhead for the synthesis of the CDK8-targeting PROTAC, JH-XI-10-02. This PROTAC effectively hijacks the cellular ubiquitin-proteasome system to induce the degradation of CDK8, a key transcriptional regulator implicated in various cancers.

CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene expression through the phosphorylation of transcription factors.[1] Dysregulation of CDK8 activity is associated with the aberrant transcription of oncogenes in several cancers, including colorectal, breast, and prostate cancer. JH-VIII-49 is a simplified analog of the natural product Cortistatin A and exhibits a high binding affinity for CDK8 with an IC50 of 16 nM.[2][3] When incorporated into the PROTAC JH-XI-10-02, it facilitates the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]

These application notes provide a comprehensive guide for researchers utilizing JH-VIII-49 in their PROTAC development workflow, from synthesis and biochemical characterization to cellular assays for evaluating degradation and functional outcomes.

Data Presentation

Table 1: Biochemical Activity of JH-VIII-49 and the PROTAC JH-XI-10-02

| Compound | Target | Assay Type | IC50 (nM) | E3 Ligase Ligand |

| JH-VIII-49 | CDK8 | Biochemical Kinase Assay | 16[2] | N/A |

| JH-XI-10-02 | CDK8 | Biochemical Kinase Assay | 159[4][5][6] | Pomalidomide (recruits CRBN) |

Table 2: Cellular Activity of the PROTAC JH-XI-10-02

| Cell Line | Treatment Conditions | Observed Effect on CDK8 | Reference |

| Jurkat | 1 µM for 6 hours | Partial degradation | [4][6] |

| Jurkat | 1 µM for 24 hours | Significant proteasome-dependent degradation | [6] |

| Molt4 (Wild-Type) | 5 µM for 24 hours | Degradation observed | [6] |

| Molt4 (CRBN null) | 0.1-5 µM for 24 hours | No degradation observed | [6] |

Signaling Pathways and Mechanism of Action

CDK8 is a key regulator of transcription and is involved in multiple oncogenic signaling pathways, including the Wnt/β-catenin, TGF-β, Notch, and STAT pathways. By promoting the degradation of CDK8, the PROTAC JH-XI-10-02 can modulate the activity of these pathways, thereby impacting cancer cell proliferation, survival, and differentiation.

Caption: Mechanism of action of the CDK8 PROTAC JH-XI-10-02 and its impact on downstream signaling pathways.

Experimental Protocols

Synthesis of JH-VIII-49 and JH-XI-10-02

Detailed, step-by-step synthesis protocols for JH-VIII-49 and its conversion to the PROTAC JH-XI-10-02 can be found in the supplementary information of the primary publication by Hatcher et al. in ACS Medicinal Chemistry Letters, 2018, 9(6), 540-545. Researchers should refer to this publication for the precise synthetic procedures.

Biochemical Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of JH-VIII-49 against CDK8.

Materials:

-

Recombinant human CDK8/Cyclin C complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

CDK8 substrate (e.g., a peptide substrate with a phosphorylation site for CDK8)

-

JH-VIII-49 stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of JH-VIII-49 in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted JH-VIII-49 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the CDK8/Cyclin C complex and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CDK8.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of JH-VIII-49 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blotting for CDK8 Degradation

This protocol outlines the steps to assess the degradation of CDK8 in cells treated with the PROTAC JH-XI-10-02.

Materials:

-

Cell line of interest (e.g., Jurkat, Molt4)

-

Complete cell culture medium

-

JH-XI-10-02 stock solution in DMSO

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK8 and anti-loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).

-

Treat the cells with various concentrations of JH-XI-10-02 or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours). Include a co-treatment with a proteasome inhibitor as a control to confirm proteasome-dependent degradation.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CDK8 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of CDK8 degradation (DC50 and Dmax values).

Cell Viability Assay (CCK-8)

This assay is used to determine the effect of JH-VIII-49 or JH-XI-10-02 on cell proliferation and viability.[7][8][9][10]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

JH-VIII-49 or JH-XI-10-02 stock solution in DMSO

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

Procedure:

-

Seed cells at an appropriate density in a 96-well plate (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Allow the cells to attach or acclimate overnight.

-

Add 10 µL of serially diluted JH-VIII-49 or JH-XI-10-02 to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Experimental Workflow for PROTAC Development

Caption: A typical experimental workflow for the development of a CDK8-targeting PROTAC using JH-VIII-49.

Logical Relationship of PROTAC Action

Caption: The logical sequence of events in PROTAC-mediated protein degradation.

References

- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bosterbio.com [bosterbio.com]

Synthesis of JH-XI-10-02: A Detailed Guide for Drug Development Professionals

Application Notes and Protocols for the Synthesis of the PROTAC CDK8 Degrader JH-XI-10-02 from the Precursor JH-VIII-49.

This document provides a comprehensive overview of the synthesis of the highly potent and selective PROTAC (Proteolysis Targeting Chimera) CDK8 degrader, JH-XI-10-02, utilizing the CDK8 inhibitor JH-VIII-49 as a key precursor. These protocols and notes are intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, chemical biology, and medicinal chemistry.

Introduction

JH-XI-10-02 is a bivalent molecule designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers. It functions by recruiting the E3 ubiquitin ligase CRL4Cereblon to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The synthesis of JH-XI-10-02 involves the strategic linkage of the CDK8 inhibitor JH-VIII-49 to a Cereblon-binding moiety, pomalidomide, via a polyethylene glycol (PEG) linker.[3]

Data Presentation

Physicochemical and Biological Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Bioactivity | Purity | Reference |

| JH-VIII-49 | Not explicitly provided | Not explicitly provided | Potent and selective CDK8 inhibitor | >95% (assumed for synthesis) | [4] |

| JH-XI-10-02 | C₅₃H₆₉N₅O₉ | 920.14 | IC₅₀ = 159 nM for CDK8 degradation | ≥98% (HPLC) | [1][5] |

Cellular Activity of JH-XI-10-02

| Cell Line | Treatment Concentration | Treatment Duration | Outcome | Reference |

| Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [2] |

| Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [3] |

| Molt4 (WT) | 5 µM | 24 hours | Degradation of CDK8 | [1] |

| Molt4 (CRBN null) | 0.1-5 µM | 24 hours | No degradation of CDK8 | [1] |

Experimental Protocols

The synthesis of JH-XI-10-02 from JH-VIII-49 is a multi-step process that involves the preparation of a linker-equipped Cereblon ligand and its subsequent coupling to the CDK8 inhibitor. The detailed experimental procedures are described in the supporting information of Hatcher et al., ACS Med. Chem. Lett. 2018, 9(6), 540-545.[4] While the full, step-by-step protocol from the supplementary files is not directly accessible, the following represents a high-level overview of the synthetic strategy.

Synthesis of the Pomalidomide-Linker Moiety

The synthesis begins with the preparation of a pomalidomide derivative featuring a linker with a reactive functional group (e.g., a carboxylic acid or an amine) for subsequent conjugation. This typically involves the reaction of pomalidomide with a suitable bifunctional linker.

Activation of the Linker

If the linker terminates in a carboxylic acid, it must be activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).

Coupling of JH-VIII-49 with the Pomalidomide-Linker

The core of the synthesis is the coupling of the CDK8 inhibitor, JH-VIII-49, to the activated pomalidomide-linker. This is typically an amide bond formation reaction. The specific reaction conditions, including solvent, temperature, and reaction time, are crucial for achieving a good yield and purity.

General Procedure Outline:

-

Dissolve the pomalidomide-linker construct in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Add the coupling reagents (e.g., HATU and DIPEA) and stir for a short period to activate the carboxylic acid.

-

Add JH-VIII-49 to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the crude product is subjected to purification, typically by flash column chromatography or preparative HPLC, to yield JH-XI-10-02.

Characterization

The final product, JH-XI-10-02, must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for JH-XI-10-02.

Mechanism of Action: CDK8 Degradation Pathway

Caption: JH-XI-10-02 mediated CDK8 degradation.

Key Signaling Pathways Involving CDK8